molecular formula C14H22O7 B100681 3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose CAS No. 16713-80-7

3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose

Cat. No. B100681
CAS RN: 16713-80-7
M. Wt: 302.32 g/mol
InChI Key: QZKDRLZSJSWQPS-RMPHRYRLSA-N
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Description

“3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose” is a chemical compound with the molecular formula C14H22O7 . It is also known by other names such as “D-Glucose diacetonide” and "Diacetone-D-glucose" .


Molecular Structure Analysis

The molecular weight of “3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose” is 302.32 g/mol . The IUPAC name of the compound is [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate .


Physical And Chemical Properties Analysis

The compound has an optical activity of [α]25/D −37°, c = 1 in chloroform . Its melting point is 60-62 °C (lit.) .

Scientific Research Applications

  • Carbohydrate Chemistry and Synthesis

    • Results : Successful synthesis of these compounds contributes to drug development and understanding biological processes .
  • Chiral Carbohydrate Synthesis

    • Results : Enables the creation of chiral building blocks for drug design and asymmetric synthesis .
  • Pharmacological Research

    • Results : Identification of promising leads for drug development .
  • Protective Group Strategy

    • Results : Facilitates selective transformations without affecting the desired functional groups .
  • Nucleoside Analog Synthesis

    • Results : Potential antiviral or antitumor agents with altered nucleoside properties .
  • Chemical Biology and Enzyme Inhibition Studies

    • Results : Insights into enzyme function and potential therapeutic targets .

properties

IUPAC Name

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKDRLZSJSWQPS-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@H]2[C@@H]1OC(O2)(C)C)[C@H]3COC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose

CAS RN

16713-80-7
Record name α-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16713-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016713807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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